1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
847190-68-5 |
|---|---|
Molecular Formula |
C22H16F3N5O4S |
Molecular Weight |
503.46 |
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-4-3-5-14(10-12)22(23,24)25)27-17(26-18)13-6-8-15(9-7-13)30(33)34/h3-10H,11H2,1-2H3 |
InChI Key |
VFYUZANPHYVYAX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule notable for its unique structural features and potential biological activities. This compound belongs to the pyrimido[4,5-d]pyrimidine class, which is recognized for its diverse pharmacological properties. The presence of functional groups such as a nitrophenyl and a trifluoromethylbenzylthio moiety enhances its lipophilicity and stability, making it a candidate for further medicinal chemistry research.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 485.45 g/mol. The core structure is characterized by:
- Pyrimido[4,5-d]pyrimidine backbone
- Nitrophenyl group at position 7
- Trifluoromethylbenzylthio moiety at position 5
These structural components are believed to contribute to the compound's interaction with various biological targets.
Anticancer Potential
Research indicates that derivatives of this compound may exhibit significant anticancer activity. The mechanisms of action could involve the inhibition of specific enzymes or modulation of receptor activity associated with cancer progression. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through pathways involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in various studies. Pyrimidine derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) . For example, Western blotting and RT-PCR analyses have demonstrated that certain pyrimidine analogs can significantly reduce the expression levels of inflammatory mediators in macrophage models .
Antimicrobial Activity
Pyrimidines are widely recognized for their antimicrobial properties. Compounds within this class have shown activity against a range of pathogens including bacteria and fungi. The presence of the nitrophenyl group in this specific compound may enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria . Notably, structure-activity relationship (SAR) studies suggest that modifications at specific positions can lead to increased antimicrobial potency .
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of pyrimidine derivatives, a series of compounds were tested against HeLa cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to the activation of apoptotic pathways mediated by caspases .
Study 2: Anti-inflammatory Mechanism Elucidation
A recent investigation focused on the anti-inflammatory properties of pyrimidine derivatives in RAW264.7 cells. Compounds were assessed for their ability to inhibit the production of pro-inflammatory cytokines. Results showed that specific derivatives significantly reduced TNF-alpha and IL-6 levels, suggesting their potential as therapeutic agents in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-(4-chlorophenyl)-1,3-dimethyl-5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine | Chlorophenyl group | Enhanced antibacterial activity |
| 2-amino pyrimidines | Varying substituents on pyrimidine ring | Antibacterial properties |
| 2-[{2-(Morpholino)-3-pyridinyl}-5-thio]-2-oxoethyl oxadiazolyl-amino-pyrimidines | Morpholino and oxadiazole groups | Potential antimicrobial activity |
This table illustrates how variations in substituents can influence the biological activity of pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its biological activity. The following applications are noteworthy:
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor by binding to specific active sites on enzymes, thereby modulating their activity. This property is crucial for developing drugs targeting various diseases, including cancer and inflammation .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. The structural components may interact with cancer cell signaling pathways, leading to apoptosis or inhibited proliferation of cancer cells .
- Anti-inflammatory Properties : The presence of the nitrophenyl and trifluoromethyl groups enhances the compound's ability to modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:
- Synthesis of Analogues : The compound can be modified to create analogues with varied biological activities. For instance, altering the substituents on the pyrimidine core can lead to compounds with enhanced or altered pharmacological profiles .
- Material Science Applications : Due to its unique electronic properties derived from its trifluoromethyl group, this compound may be explored in the development of new materials with specific thermal and electronic characteristics. Such materials could have applications in electronics or photonics .
Biological Studies
Understanding the mechanism of action of 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is critical for its application in biological research:
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for this compound?
- Answer : Pyrimido[4,5-d]pyrimidine scaffolds are typically synthesized via multicomponent reactions. For example, condensation of 6-amino-1,3-dimethyluracil with aldehydes and thiourea derivatives under solvent-free conditions yields the core structure . Adapting this for the target compound would involve substituting the aldehyde with 4-nitrobenzaldehyde and introducing the 3-(trifluoromethyl)benzylthio group via nucleophilic substitution or thiol-ene chemistry. Characterization via -NMR (e.g., aromatic protons at δ 7.16–8.57) and LC-MS (e.g., [M+H]+ peaks) is critical for validation .
Q. Which spectroscopic techniques are most effective for characterizing the substituent effects on the pyrimido[4,5-d]pyrimidine core?
- Answer : Key techniques include:
- -NMR : To resolve aromatic protons (e.g., δ 7.45–8.16 for nitroaryl groups) and confirm substitution patterns .
- IR spectroscopy : Detection of C=O (1680–1650 cm) and C=S (1260–760 cm) stretches .
- LC-MS : For molecular ion verification (e.g., m/z 357.0 [M+H]+ in similar derivatives) .
Advanced Research Questions
Q. How can experimental design optimize the regioselectivity of substituent introduction in this compound?
- Answer : Regioselectivity is influenced by reaction conditions. For example:
- Solvent-free synthesis reduces side reactions and improves yield (e.g., 76% yield achieved in related compounds) .
- Catalysts : p-Toluenesulfonic acid enhances cyclization efficiency in multicomponent reactions .
- Temperature control : Maintaining 80–100°C prevents decomposition of nitro and trifluoromethyl groups .
Q. What strategies address contradictions in biological activity data for structurally similar pyrimido[4,5-d]pyrimidines?
- Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC variability) often arise from:
- Substituent electronic effects : Nitro groups enhance electron-withdrawing properties, boosting DNA intercalation, while trifluoromethyl groups improve lipophilicity .
- Solubility limitations : Poor aqueous solubility (common in nitroaryl derivatives) can mask true activity; use of DMSO co-solvents or prodrug strategies is recommended .
Q. How do computational methods predict the drug-likeness and bioavailability of this compound?
- Answer :
- Lipinski’s Rule of Five : Calculated logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors (e.g., 2 donors, 6 acceptors) .
- DFT studies : Optimize geometry for docking into target proteins (e.g., kinases or DNA topoisomerases) .
- ADMET prediction : Use tools like SwissADME to assess oral bioavailability and metabolic stability .
Q. What are the critical challenges in analyzing the stability of the 3-(trifluoromethyl)benzylthio moiety under physiological conditions?
- Answer :
- Hydrolytic degradation : The thioether bond is susceptible to oxidation; stability assays in PBS (pH 7.4) with LC-MS monitoring are essential .
- Metabolic profiling : Liver microsome studies identify metabolites (e.g., sulfoxide formation) .
Methodological Guidance
Q. How to resolve conflicting -NMR data for aromatic protons in derivatives with multiple electron-withdrawing groups?
- Answer :
- High-field NMR (500+ MHz) : Improves resolution of overlapping peaks (e.g., δ 7.16–7.78 for nitroaryl vs. trifluoromethylbenzyl protons) .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms substituent positions .
Q. What synthetic modifications improve the solubility of nitro-substituted pyrimido[4,5-d]pyrimidines without compromising activity?
- Answer :
- PEGylation : Attach polyethylene glycol chains to the thioether group .
- Ionic derivatives : Introduce sulfonate or ammonium groups via post-synthetic alkylation .
Key Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
- Advanced questions emphasize experimental design, data reconciliation, and methodological rigor.
- Referenced data aligns with peer-reviewed synthesis, characterization, and computational studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
